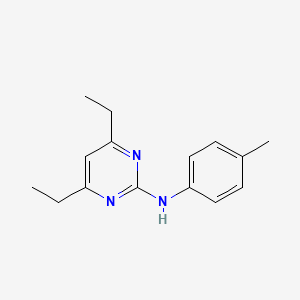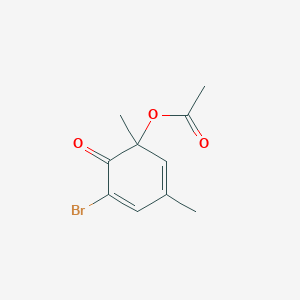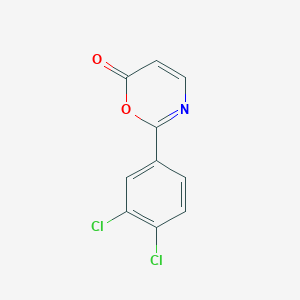
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and reactivity. This compound is a derivative of cyclohexadiene, where one of the hydrogen atoms is replaced by a tert-butyl group, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- can be synthesized through the Birch reduction of related aromatic compounds. This method involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This process avoids over-reduction to the fully saturated ring .
Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation of benzene derivatives. The reaction typically involves the use of a ruthenium (II)-triphenylphosphine catalyst at elevated temperatures .
化学反应分析
Types of Reactions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to cyclohexane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexadiene derivatives.
科学研究应用
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a hydrogen donor in catalytic hydrogenation reactions.
Biology: Studied for its potential role in biological hydrogen transfer processes.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- exerts its effects involves its ability to donate hydrogen atoms. This hydrogen donation is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate species formed during the reaction. The compound’s reactivity is primarily driven by the formation of an aromatic ring, which serves as a driving force for various chemical transformations .
Similar Compounds:
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene with double bonds at different positions.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A hydroxylated derivative of the compound.
Uniqueness: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is unique due to its specific placement of the tert-butyl group, which significantly influences its reactivity and stability. This makes it a valuable intermediate in various chemical processes and industrial applications.
属性
| 94625-86-2 | |
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-tert-butylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
DBIGUTNZWJEATL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CCC=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)



![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
